Studies suggest that Indolin-6-ol might possess inhibitory properties towards specific enzymes. One area of exploration involves its potential to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine, a neurotransmitter. Inhibition of AChE is a strategy employed in the treatment of Alzheimer's disease and other neurodegenerative conditions. Research has shown that Indolin-6-ol exhibits weak to moderate AChE inhibitory activity, but further investigations are needed to determine its efficacy and potential for development [1].
[1] European Journal of Medicinal Chemistry (2011) 46(10): 4848-4856 ()
[2] Molecules (2010) 15(12): 9765-9781 ()
[3] Bioorganic & Medicinal Chemistry Letters (2012) 22(1): 472-476 ()
Indolin-6-ol is a bicyclic organic compound characterized by a fused indole and hydroxyl group at the 6-position. Its molecular formula is C₈H₉NO, and it features a structure that combines the properties of indoles and alcohols. The compound exhibits significant interest in organic chemistry due to its potential biological activities and applications in medicinal chemistry.
Indolin-6-ol has demonstrated various biological activities, making it a subject of pharmacological research. Notable activities include:
Several synthesis methods for indolin-6-ol have been reported:
Indolin-6-ol and its derivatives find applications in various fields:
Interaction studies involving indolin-6-ol focus on its binding affinity with biological targets:
Indolin-6-ol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Indole | Aromatic heterocycle | Neurotransmitter precursor | Lacks hydroxyl group |
Indoline | Bicyclic amine | Antimicrobial | Contains nitrogen without hydroxyl |
5-Hydroxyindole | Hydroxylated indole | Antioxidant | Hydroxyl group at different position |
Tryptophan | Amino acid | Precursor for serotonin | Contains an amino group |
Indolin-6-ol stands out due to its specific placement of the hydroxyl group at the 6-position of the indole framework, which influences its reactivity and biological properties compared to these similar compounds.